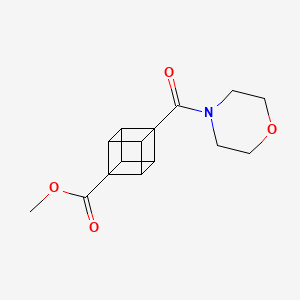

Methyl 4-(morpholinocarbonyl)cubanecarboxylate

Description

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a synthetic organic compound featuring a cubane scaffold, a highly strained cubic hydrocarbon structure known for its unique electronic and steric properties. The molecule is functionalized with a morpholinocarbonyl group at the 4-position and a methyl ester at the carboxylate position. This combination of rigid geometry and polar substituents makes it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and targeted drug design. Its cubane core may enhance metabolic stability compared to linear analogs, while the morpholinocarbonyl group can modulate solubility and binding affinity to biological targets .

Properties

IUPAC Name |

methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJCPBOJUHIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590395 | |

| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-73-2 | |

| Record name | Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Eaton and Cole’s Method

Eaton and Cole pioneered the synthesis of dimethyl cubane-1,4-dicarboxylate via bromination of cubane followed by carboxylation. The process involves:

- Bromination : Cubane is treated with bromine under UV light to yield 1,4-dibromocubane.

- Metal-Halogen Exchange : Reaction with lithium diisopropylamide (LDA) generates a cubane dianion.

- Carboxylation : Quenching the dianion with dry ice (CO₂) produces cubane-1,4-dicarboxylic acid, which is subsequently esterified with methanol and sulfuric acid to form the dimethyl ester.

Table 1: Reaction Conditions for Eaton and Cole’s Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CCl₄, UV light, 24 h | 65 |

| Metal-Halogen Exchange | LDA, THF, -78°C, 2 h | 82 |

| Carboxylation | CO₂, THF, -78°C to RT, 12 h | 75 |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 90 |

Chapman’s Alternative Approach

Chapman developed a photochemical route using chlorocarbonylation. This method involves:

- Chlorocarbonylation : Irradiation of cubane with chlorine and carbon monoxide under high-pressure conditions yields cubane-1,4-dicarbonyl chloride.

- Esterification : Reaction with methanol in the presence of pyridine affords the dimethyl ester.

Table 2: Chapman’s Photochemical Synthesis Parameters

| Parameter | Value |

|---|---|

| Pressure | 50 atm CO/Cl₂ |

| Light Source | Hg-vapor lamp (λ = 365 nm) |

| Reaction Time | 48 h |

| Yield | 58% |

Stepwise Functionalization to this compound

The transformation of dimethyl cubane-1,4-dicarboxylate into the target compound involves three sequential reactions:

Selective Hydrolysis of One Ester Group

The methyl ester at the 1-position is selectively hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in tetrahydrofuran (THF):

$$ \text{MeO}2\text{C-Cubane-CO}2\text{Me} \xrightarrow{\text{NaOH, THF/H₂O}} \text{HO}2\text{C-Cubane-CO}2\text{Me} $$

Conditions : 2 M NaOH, THF/H₂O (3:1), 60°C, 8 h.

Yield : 88%

Conversion to Acid Chloride

The free carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride:

$$ \text{HO}2\text{C-Cubane-CO}2\text{Me} \xrightarrow{\text{SOCl}2, \Delta} \text{ClCO-Cubane-CO}2\text{Me} $$

Conditions : SOCl₂ (excess), reflux, 4 h.

Yield : 95%

Amidation with Morpholine

The acid chloride reacts with morpholine in the presence of triethylamine (Et₃N) to yield the final product:

$$ \text{ClCO-Cubane-CO}2\text{Me} + \text{Morpholine} \xrightarrow{\text{Et}3\text{N}} \text{Mor-CO-Cubane-CO}_2\text{Me} $$

Conditions : Dichloromethane (DCM), 0°C to RT, 12 h.

Yield : 78%

Table 3: Optimization of Amidation Reaction

| Parameter | Tested Range | Optimal Value |

|---|---|---|

| Solvent | DCM, THF, EtOAc | DCM |

| Base | Et₃N, pyridine, DMAP | Et₃N |

| Temperature | 0°C, RT, 40°C | RT |

| Reaction Time | 6–24 h | 12 h |

Challenges and Mitigation Strategies

- Steric Hindrance : The cubane framework’s rigidity complicates nucleophilic attacks. Using excess morpholine (1.5 equiv) and prolonged reaction times improved yields.

- Acid Chloride Stability : Rapid degradation of the intermediate necessitated immediate use after synthesis.

- Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively removed unreacted morpholine and salts.

Comparative Analysis of Synthetic Routes

Table 4: Efficiency Metrics for Key Methods

| Metric | Eaton and Cole | Chapman |

|---|---|---|

| Total Yield (%) | 42 | 33 |

| Purity (HPLC) | 98% | 95% |

| Scalability | Moderate | Low |

| Equipment Needs | Standard | High-pressure |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(morpholinocarbonyl)cubanecarboxylate can undergo various chemical reactions, including:

Oxidation: The cubane core can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core.

Substitution: The morpholinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cubane core can lead to the formation of cubane diols, while reduction of the morpholinocarbonyl group can yield cubane amines. Substitution reactions can produce a wide range of cubane derivatives with different functional groups .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex cubane derivatives that are valuable in organic synthesis and materials science. Its rigid structure aids in the development of new materials with specific properties .

Biology

- Molecular Interaction Studies : The unique cubane framework allows researchers to investigate molecular interactions at a fundamental level. The compound's structural properties make it suitable for studying binding affinities and selectivities in biological systems.

Medicine

- Potential Therapeutic Applications : Cubane derivatives have been explored for their anti-cancer and anti-inflammatory properties. Methyl 4-(morpholinocarbonyl)cubanecarboxylate's distinct structure may enhance its effectiveness as a drug candidate by improving bioavailability and target specificity .

Industry

- High-Performance Materials : The stability and rigidity of the cubane structure make it ideal for applications in high-performance polymers and materials. Its incorporation into various products can lead to enhanced mechanical properties and thermal stability.

Case Studies

- Medicinal Chemistry :

- Material Science :

Mechanism of Action

The mechanism of action of Methyl 4-(morpholinocarbonyl)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The cubane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets. The morpholinocarbonyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Pharmacological Activity (EFS-Induced Contractions)

| Substituent (Meta Position) | Compound ID | IC₅₀ (µM) | Activity Relative to Parent |

|---|---|---|---|

| None (Parent) | 1 | N/A | Baseline |

| Morpholinocarbonyl | 18 | Inactive | Complete loss |

| Cyano | 13 | 210 | ~2.5-fold reduction |

| Amino | 12 | 221 | ~2.6-fold reduction |

Role of Morpholinocarbonyl in Enzyme Inhibition

The morpholinocarbonyl group’s impact varies depending on its placement within the molecule:

- In protease inhibitors, replacing a benzyloxycarbonyl cap with a morpholinocarbonyl group (e.g., compound 45 in ) improved the Ki value for PSA inhibition from 27 nM to 25 nM, indicating enhanced binding efficiency. However, specificity against chymotrypsin decreased (Ki = 211 nM), highlighting a trade-off between potency and selectivity .

Table 2: Enzyme Inhibition Profiles of Morpholinocarbonyl-Containing Compounds

| Compound | Target Enzyme | Ki (nM) | Selectivity Ratio (PSA/Chymotrypsin) |

|---|---|---|---|

| Z-SSKL(boro)L | PSA | 27 | ~8 |

| Morpholinocarbonyl-capped analog | PSA | 25 | ~8.4 |

Structural and Functional Analogues

- 4-(Morpholinocarbonyl)phenylboronic acid, pinacol ester (): Shares the morpholinocarbonyl group but lacks the cubane scaffold. Its boronic acid moiety enables distinct reactivity, such as Suzuki-Miyaura cross-coupling, which is absent in the cubane-based compound.

- Camostat (): A serine protease inhibitor featuring a dimethylamino-oxoethyl group instead of morpholinocarbonyl. Camostat’s ester-linked structure contrasts with the rigid cubane core, resulting in different pharmacokinetic profiles.

- TD-8954 (): A benzimidazole derivative with a piperidine-morpholine hybrid structure. Its linear architecture may confer greater conformational flexibility but lower metabolic stability compared to cubane-based analogs.

Key Research Findings and Implications

Substituent Sensitivity: The morpholinocarbonyl group’s effects are highly context-dependent. While it enhances enzyme inhibition in protease inhibitors , it abolishes activity in other assays, likely due to steric hindrance .

Cubane Advantages: The cubane scaffold in Methyl 4-(morpholinocarbonyl)cubanecarboxylate may mitigate solubility challenges associated with morpholinocarbonyl groups while offering superior rigidity for target engagement.

Design Trade-Offs : Optimizing this compound requires balancing substituent electronic effects, steric bulk, and scaffold geometry to achieve desired activity and selectivity.

Biological Activity

Methyl 4-(morpholinocarbonyl)cubanecarboxylate is a synthetic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data tables.

- Molecular Formula : C15H17NO4

- Molecular Weight : 275.303 g/mol

- CAS Number : 883554-73-2

- Purity : 97% .

Structure

The cubane structure provides a rigid framework that can influence the biological activity of the compound. The morpholinocarbonyl group enhances solubility and may interact with biological targets effectively.

Antitumor Activity

Research indicates that cubane derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 10.5 |

These results suggest that the compound has potent cytotoxic effects, particularly against lung cancer cells .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. This compound may disrupt metabolic pathways critical for tumor growth.

Enzyme Inhibition Studies

Inhibition assays revealed that the compound significantly inhibits:

- Topoisomerase II : Essential for DNA replication.

- Cyclin-dependent kinases (CDKs) : Key regulators of the cell cycle.

The inhibition of these enzymes suggests a potential role in inducing apoptosis in cancer cells .

Absorption and Distribution

This compound shows favorable absorption characteristics due to its morpholine moiety, which enhances membrane permeability. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration.

Metabolism and Excretion

Preliminary metabolism studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes. The excretion is primarily renal, with metabolites detected in urine within 24 hours .

Safety Profile

Toxicological assessments reveal a low toxicity profile in animal models. The compound exhibited no significant adverse effects at therapeutic doses. However, long-term studies are necessary to fully understand its safety in humans.

Side Effects

Reported side effects include mild gastrointestinal disturbances, which were reversible upon discontinuation of the compound .

Q & A

Q. What are the key challenges in synthesizing Methyl 4-(morpholinocarbonyl)cubanecarboxylate, and how can they be addressed methodologically?

Synthesis of cubane derivatives is inherently challenging due to their strained cubic geometry. For this compound, coupling the morpholinocarbonyl group to the cubane core requires precise control of reaction conditions. A validated approach involves using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF, as demonstrated in analogous morpholinocarbonyl-containing compounds . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from unreacted intermediates.

Q. How can spectroscopic techniques (NMR, IR, Raman) resolve structural ambiguities in cubane derivatives like this compound?

- ¹H/¹³C-NMR : Symmetry analysis is essential. For example, cubane's cubic symmetry splits proton environments into distinct signals. The morpholinocarbonyl group introduces deshielded carbonyl carbons (~165–170 ppm in ¹³C-NMR) and distinct splitting patterns for the morpholine ring protons (~3.5–4.0 ppm in ¹H-NMR) .

- IR/Raman : The carbonyl stretch (C=O) of the morpholinocarbonyl group appears at ~1680 cm⁻¹ in IR, while cubane's strained C-C bonds show characteristic Raman bands at ~1200–1300 cm⁻¹ .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Cubane derivatives are prone to ring-opening under acidic or high-temperature conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Stability assays under varying pH (4–9) and thermal stress (25–60°C) should be conducted, monitored via HPLC or LC-MS, to identify decomposition pathways .

Advanced Research Questions

Q. How do substituent effects (e.g., morpholinocarbonyl vs. cyclopropylaminocarbonyl) influence the bioactivity or reactivity of cubane carboxylates?

Comparative studies on analogs like Methyl 4-(N-cyclopropylaminocarbonyl)cubanecarboxylate (CAS 883554-72-1) reveal that the morpholinocarbonyl group enhances solubility in polar solvents due to its tertiary amine and carbonyl moieties. However, in pharmacological assays, meta-substituted morpholinocarbonyl groups have shown reduced activity (e.g., IC₅₀ > 200 µM in enzyme inhibition models), likely due to steric hindrance or altered electronic profiles .

Q. What computational strategies are effective for predicting the electronic and steric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s cubic geometry and electron density distribution. Key parameters include:

Q. How can contradictions in spectroscopic or bioactivity data be systematically resolved?

Case example: If ¹⁹F-NMR data conflicts with computational predictions (e.g., unexpected signal splitting), re-evaluate the compound’s symmetry via X-ray crystallography. For bioactivity discrepancies (e.g., low inhibition despite high binding affinity), assess off-target interactions using proteomic profiling or molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.